1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione
Description
1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Properties
IUPAC Name |
1-benzyl-3-(4-methylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-7-9-15(10-8-13)19-16-11-17(21)20(18(16)22)12-14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBUJIZPZPVSGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione typically involves the reaction of a benzylamine derivative with a pyrrolidine-2,5-dione precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-(methylamino)pyrrolidine-2,5-dione
- 1-(4-methylphenyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione
- 1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione
Uniqueness
1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and 4-methylphenyl groups influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine-2,5-dione core with a benzyl group and an amino substituent. Its molecular formula is and has a molecular weight of approximately 296.36 g/mol.
1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione exhibits various biological activities primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes related to cancer proliferation and metabolic pathways, particularly involving the mTOR pathway, which plays a crucial role in cell growth and autophagy .
- Antioxidant Activity : Research indicates that this compound may possess antioxidant properties, potentially mitigating oxidative stress in cells .
Anticancer Properties
Several studies have highlighted the anticancer potential of 1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione:
- In vitro Studies : In cancer cell lines such as MIA PaCa-2 (pancreatic cancer), the compound demonstrated significant antiproliferative effects. It was found to reduce mTORC1 activity and increase autophagy levels, indicating a dual mechanism of action that disrupts cancer cell survival .
- Case Study : A structure–activity relationship (SAR) study revealed that modifications in the compound's structure could enhance its potency against various cancer types. Specific derivatives showed submicromolar activity against targeted cancer cells .
Antimicrobial Activity
Preliminary evaluations suggest that 1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione also exhibits antimicrobial properties:
- Antibacterial Tests : The compound displayed activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were reported in the range of 3.12 to 12.5 μg/mL, indicating promising antibacterial efficacy compared to standard antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibition of mTORC1; increased autophagy | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Antioxidant | Potential to reduce oxidative stress |
Case Studies
- Cancer Cell Line Study : In a controlled laboratory setting, treatment with varying concentrations of 1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione resulted in significant reductions in cell viability in MIA PaCa-2 cells, with IC50 values indicating potent activity at low concentrations .
- Antimicrobial Efficacy : A comparative study evaluated the antibacterial effects of several pyrrolidine derivatives, with 1-Benzyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione demonstrating superior activity against resistant bacterial strains compared to traditional antibiotics like ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
